(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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Overview
Description
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by hydrogenation to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical uses.
Chemical Reactions Analysis
Types of Reactions
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated bicyclic compounds. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds with similar bicyclic structures but different functional groups.
Pyrrole derivatives: Compounds with a pyrrole ring system, offering different reactivity and applications.
Uniqueness
What sets (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid apart is its specific stereochemistry and bicyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
105307-53-7 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7?/m1/s1 |
InChI Key |
OQHKEWIEKYQINX-YURFNIAASA-N |
Isomeric SMILES |
C1C[C@@H]2C(C1)CC(N2)C(=O)O |
SMILES |
C1CC2CC(NC2C1)C(=O)O |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O |
Origin of Product |
United States |
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